molecular formula C13H18N4S B1457140 5-(2-Tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1217487-74-5

5-(2-Tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No. B1457140
CAS RN: 1217487-74-5
M. Wt: 262.38 g/mol
InChI Key: YXPZQRWGUSXZDT-UHFFFAOYSA-N
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Description

5-(2-Tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine, commonly referred to as 5-TBMPT, is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a probe for studying enzyme kinetics and protein-protein interactions.

Scientific Research Applications

Medicine

This compound has been found to have affinity for the human D2-long and the D3 dopamine receptor . This suggests potential applications in the treatment of conditions related to these receptors, such as Parkinson’s disease, schizophrenia, and other neurological disorders.

Chemical Synthesis

This compound could potentially be used as a building block in the synthesis of more complex molecules. Its unique structure could make it useful in the development of new synthetic methods .

Biochemistry

This compound’s interaction with dopamine receptors suggests potential applications in biochemistry, particularly in studies related to neurotransmission and signal transduction .

properties

IUPAC Name

5-(2-tert-butyl-6-methylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-7-6-9(10-8(2)16-12(14)18-10)17-11(15-7)13(3,4)5/h6H,1-5H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPZQRWGUSXZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)(C)C)C2=C(N=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is prepared in analogy to the procedure described in Step 1.2, but using N-[5-(2-tert-butyl-6-methyl-pyrimidin-4-yl)-4-methyl-thiazol-2-yl]-acetamide in place of N-[5-(2-tert-butyl-pyridin-4-yl)-4-methyl-thiazol-2-yl]-acetamide and using 2 N HCl. The reaction mixture is stirred 16 h at RT and then 3 h at 90° C. ESI-MS [M+H]+263.1.
Name
N-[5-(2-tert-butyl-6-methyl-pyrimidin-4-yl)-4-methyl-thiazol-2-yl]-acetamide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 2
5-(2-Tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 3
5-(2-Tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 4
5-(2-Tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 5
5-(2-Tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 6
5-(2-Tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine

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